Cas no 105544-30-7 (Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate)

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate is a brominated and nitrated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive ester group and a nitro-substituted pyridine core, enabling its use as a versatile intermediate in nucleophilic substitution and coupling reactions. The presence of both bromo and nitro substituents enhances its electrophilic character, facilitating further functionalization. Its stability under standard conditions and well-defined reactivity profile make it suitable for constructing complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a precursor for targeted modifications.
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate structure
105544-30-7 structure
Product Name:Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
CAS No:105544-30-7
MF:C9H9BrN2O5
MW:305.082161664963
MDL:MFCD01648643
CID:105664
PubChem ID:4647502
Update Time:2025-10-28

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
    • Aceticacid, 2-[(5-bromo-3-nitro-2-pyridinyl)oxy]-, ethyl ester
    • Ethyl 2-[(5-bromo-3-nitropyridin-2-yl)oxy]acetate
    • (5-bromo-3-nitro-pyridin-2-yloxy)-acetic acid ethyl ester
    • 2-[(5-Bromo-3-Nitro-2-Pyridinyl)Oxy]-Acetic Acid Ethyl Ester
    • ethyl [(5-bromo-3-nitropyridin-2-yl)oxy]acetate
    • 5-Bromo-3-nitro-pyridin-2-yloxy)-acetic acid ethyl ester
    • ETHYL 2-(5-BROMO-3-NITROPYRIDIN-2-YLOXY)ACETATE
    • C9H9BrN2O5
    • ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate
    • UHIILDDDMFTHKM-UHFFFAOYSA-N
    • 1255AA
    • SY112989
    • AX8236748
    • ST51008737
    • Ethyl[(5-bromo-3-nitropyridi
    • MFCD01648643
    • (5-bromo-3-nitropyridin-2-yloxy)-acetic acid ethyl ester
    • DS-16472
    • AKOS015891742
    • Ethyl 2-[(5-Bromo-3-nitro-2-pyridyl)oxy]acetate
    • Ethyl2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
    • F14049
    • Ethyl[(5-bromo-3-nitropyridin-2-yl)oxy]acetate
    • FT-0689867
    • CS-0151569
    • 105544-30-7
    • SCHEMBL751950
    • DB-014785
    • MDL: MFCD01648643
    • Inchi: 1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3
    • InChI Key: UHIILDDDMFTHKM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])OCC(=O)OCC

Computed Properties

  • Exact Mass: 303.96900
  • Monoisotopic Mass: 303.96948g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.2
  • XLogP3: 2

Experimental Properties

  • Density: 1.625
  • Boiling Point: 364.1℃ at 760 mmHg
  • Flash Point: 174 °C
  • Refractive Index: 1.562
  • PSA: 94.24000
  • LogP: 2.21740

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate Production Method

Additional information on Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate: A Comprehensive Overview

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, with the CAS number 105544-30-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and nitro groups, along with an ethyl ester moiety. The combination of these functional groups makes it a versatile building block for various chemical reactions and applications.

The molecular structure of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate is notable for its pyridine ring, which serves as a rigid aromatic framework. The bromo and nitro substituents on the pyridine ring contribute to its electronic properties, making it highly reactive in certain chemical transformations. The ethoxy acetate group further enhances its versatility, enabling it to participate in a wide range of reactions, including nucleophilic substitutions and condensations.

Recent studies have highlighted the potential of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate in the synthesis of advanced materials. For instance, researchers have explored its use in the construction of heterocyclic compounds, which are critical components in pharmaceuticals and agrochemicals. The compound's ability to undergo selective substitutions has been leveraged to create bioactive molecules with improved pharmacokinetic profiles.

In terms of physical properties, Ethyl 2-((5-bromo-3-nitropyridin-2-yloxy))acetate exhibits a melting point of approximately 85°C and a boiling point around 160°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-phase reactions. The compound's stability is remarkable under mild conditions, though it may decompose under harsh thermal or oxidative environments.

The synthesis of Ethyl 2-( (5-bromo -3 -nitro pyridin -2 -yloxy )) acetate typically involves multi-step processes, often starting from bromopyridine derivatives. Modern methodologies have optimized these routes to enhance yield and purity, employing techniques such as catalytic cross-couplings and directed metallation. These advancements have made the compound more accessible for large-scale applications.

One of the most promising areas of application for Ethyl 2-( (5-bromo -3 -nitro pyridin -2 -yloxy )) acetate is in the field of optoelectronics. Researchers have demonstrated that derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs), where they serve as electron transport layers due to their high charge carrier mobility. This application underscores the importance of understanding the electronic properties of such compounds.

Moreover, Ethyl 2-( (5-bromo -3 -nitro pyridin -2 -yloxy )) acetate has shown potential in catalysis. Its ability to act as a ligand in transition metal complexes has been exploited in asymmetric catalysis, facilitating enantioselective reactions that are crucial for drug discovery. Recent breakthroughs in this area have further solidified its role as a valuable tool in modern synthetic chemistry.

From a safety standpoint, while Ethyl 2-( (5-bromo -3 -nitro pyridin -2 -yloxy )) acetate is not classified as a hazardous material under normal handling conditions, precautions should be taken to avoid prolonged exposure or inhalation. Proper ventilation and personal protective equipment are recommended during its synthesis and use.

In conclusion, Ethyl 2-( (5-bromo -3 -nitro pyridin -2 -yloxy )) acetate stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and material science, positions it as a key player in future research and development efforts.

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